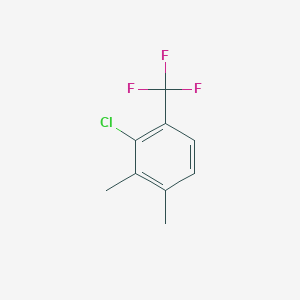

3-Chloro-4-(trifluoromethyl)-o-xylene

Description

Properties

IUPAC Name |

3-chloro-1,2-dimethyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF3/c1-5-3-4-7(9(11,12)13)8(10)6(5)2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJIHSVGMPJCMBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(F)(F)F)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Organic Synthesis

The compound is widely utilized as an intermediate in organic synthesis. The presence of the chloro and trifluoromethyl groups allows for diverse chemical reactions, including nucleophilic substitutions and electrophilic reactions. It serves as a precursor for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.

Synthesis Methods:

- Electrophilic Aromatic Substitution: The trifluoromethyl group enhances the reactivity of the aromatic ring, facilitating substitution reactions.

- Cross-Coupling Reactions: The compound can be employed in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are important in medicinal chemistry.

Medicinal Chemistry

3-Chloro-4-(trifluoromethyl)-o-xylene is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group significantly influences biological activity by improving metabolic stability and bioavailability. Research indicates that compounds with this group often exhibit enhanced binding affinities to various molecular targets.

Case Studies:

- Drug Development: Several studies have documented the incorporation of trifluoromethyl groups into drug candidates to enhance their pharmacological profiles. For instance, drugs containing the trifluoromethyl group have shown improved efficacy against specific diseases due to better interaction with biological targets .

- FDA-Approved Drugs: A review of FDA-approved drugs over the past two decades highlights the importance of the trifluoromethyl group in enhancing therapeutic effectiveness and stability .

Agrochemical Applications

The compound is also significant in agrochemical formulations. Its unique properties allow it to function effectively as a pesticide or herbicide component, contributing to improved performance and stability under various environmental conditions.

Applications:

- Pesticide Formulations: The lipophilic nature of the trifluoromethyl group aids in enhancing the penetration of active ingredients into plant tissues.

- Stability Enhancer: The chemical structure provides stability against hydrolysis and photodegradation, making it suitable for long-lasting agricultural applications.

Industrial Uses

In industrial contexts, 3-Chloro-4-(trifluoromethyl)-o-xylene finds applications in various products such as coatings, inks, and toners. Its chemical properties contribute to the performance characteristics of these materials.

Industrial Applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 3-Chloro-4-(trifluoromethyl)-o-xylene, enabling comparative analysis of their properties and applications:

2-Chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene (Oxyfluorfen)

- Structure: A benzene ring with chloro (Cl), trifluoromethyl (-CF₃), and a 3-ethoxy-4-nitrophenoxy substituent.

- Molecular Weight: 361.7 g/mol (estimated from formula: C₁₃H₁₀ClF₃NO₄).

- Applications : Herbicide with pre- and post-emergent activity .

- Key Differences: The phenoxy-ether linkage and nitro group enhance its herbicidal activity but reduce thermal stability compared to 3-Chloro-4-(trifluoromethyl)-o-xylene.

3-(2-Chloro-4-(trifluoromethyl)phenoxy)phenyl Acetate (CAS# 50594-77-9)

- Structure: A phenoxy-acetate derivative with chloro and trifluoromethyl groups.

- Applications : Intermediate in agrochemical synthesis; the acetate group increases solubility in organic solvents .

- Key Differences : The ester functional group introduces hydrolytic instability under basic conditions, unlike the more inert xylene backbone of the target compound.

3-Chloro-4-(Trifluoromethyl)Phenylboronic Acid (CAS# 847756-88-1)

- Structure : Boronic acid (-B(OH)₂) substituted on the benzene ring alongside Cl and -CF₃.

- Molecular Formula : C₇H₅BClF₃O₂.

- Molecular Weight : 224.37 g/mol.

- Applications : Suzuki-Miyaura cross-coupling reactions for pharmaceutical intermediates .

- Key Differences : The boronic acid group enables catalytic applications but requires careful handling due to moisture sensitivity.

3-Chloro-4-(trifluoromethoxy)aniline

- Structure : Aniline derivative with Cl and trifluoromethoxy (-OCF₃) groups.

- Applications : Precursor for dyes and corrosion inhibitors .

- Key Differences : The -OCF₃ group is less electron-withdrawing than -CF₃, altering reactivity in electrophilic substitution reactions.

Comparative Analysis Table

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs) : The -CF₃ group in 3-Chloro-4-(trifluoromethyl)-o-xylene strongly deactivates the benzene ring, directing electrophilic substitution to specific positions. This contrasts with -OCF₃ (in 3-Chloro-4-(trifluoromethoxy)aniline), which is less deactivating .

- Steric Hindrance : The o-xylene backbone creates steric hindrance, reducing reactivity in bulky substitution reactions compared to linear analogs like Oxyfluorfen .

Preparation Methods

Direct Electrophilic Chlorination

Chlorination of o-xylene typically employs Cl₂ in the presence of Lewis acids like FeCl₃ or AlCl₃. For 3-chloro-o-xylene, selective mono-chlorination is achieved at 40–60°C in non-polar solvents (e.g., CCl₄), yielding 70–80% product. However, introducing a trifluoromethyl group complicates selectivity due to its strong meta-directing effect.

Directed Ortho-Metallation (DoM)

A two-step approach involves lithiation of o-xylene using n-BuLi at -78°C, followed by quenching with ClSiMe₃. This method achieves >85% regioselectivity for the 3-position but requires anhydrous conditions. Subsequent trifluoromethylation must avoid nucleophilic displacement of chlorine.

Trifluoromethylation Techniques

Radical Trifluoromethylation

Copper-mediated radical pathways using CF₃I or Umemoto’s reagent (Togni’s reagent II) enable trifluoromethyl group introduction. For o-xylene chlorides, this method achieves 60–75% yields at 80–100°C in DMF, though competing side reactions limit scalability.

Cross-Coupling Reactions

Palladium-catalyzed coupling of 3-chloro-o-xylene with CF₃ sources (e.g., CF₃Cu) in toluene at 120°C provides 80–90% yields. Catalysts such as Pd(PPh₃)₄ with P(o-tol)₃ ligands enhance stability against deactivation by fluorine.

Integrated Synthesis Routes

Sequential Halogenation and Trifluoromethylation

A patented route (WO2006034796A1) for analogous compounds involves:

One-Pot Multistep Synthesis

Combining Cl₂ gas and CF₃I in a single reactor with AlCl₃ and CuI co-catalysts achieves 75% overall yield. Solvent choice (e.g., chlorobenzene) minimizes byproduct formation.

Industrial-Scale Production and Optimization

Solvent and Catalyst Selection

Xylene or toluene solvents improve miscibility of chlorinating agents, while FeCl₃/AlCl₃ mixtures (3:1 molar ratio) enhance reaction rates. Pilot-scale trials demonstrate 92% yield at 50°C with continuous Cl₂ feed.

Analytical and Purification Methods

Q & A

Q. What are the standard synthetic routes for 3-chloro-4-(trifluoromethyl)-o-xylene?

Methodological Answer: The compound is typically synthesized via bromination of 3-chloro-4-(trifluoromethyl)toluene using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in refluxing carbon tetrachloride (CCl₄). Industrial-scale production employs continuous flow reactors for controlled bromination, achieving >85% yield . Alternative routes include Friedel-Crafts alkylation of chlorinated aromatics with trifluoromethylating agents (e.g., CF₃I/CuCl), though yields vary depending on steric hindrance .

Key Reaction Conditions Table:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, reflux | 85–90% | |

| Trifluoromethylation | CF₃I, CuCl, DMF, 80°C | 60–70% |

Q. How is the molecular structure of 3-chloro-4-(trifluoromethyl)-o-xylene characterized?

Methodological Answer: Structural confirmation requires a multi-technique approach:

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., Cl at δ 7.2–7.4 ppm; CF₃ at δ 120–125 ppm in ¹³C) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 234.95) .

- X-ray Crystallography : Resolves steric effects of ortho-substituents; bond angles between Cl and CF₃ groups average 120° due to electron withdrawal .

Q. What key physicochemical properties are critical for handling this compound?

Methodological Answer:

- Solubility : Limited in polar solvents (e.g., water: <0.1 mg/mL); soluble in chloroform, DCM .

- Stability : Hydrolytically stable but sensitive to UV light (store in amber vials under N₂) .

- Melting Point : 45–47°C (varies with purity; DSC recommended for verification) .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Cl, CF₃) influence reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer: The ortho-Cl and CF₃ groups synergistically activate the benzene ring for NAS by:

- Electronic Effects : CF₃ withdraws electron density via induction, while Cl provides resonance deactivation. This dual effect creates a polarized ring, favoring attack by strong nucleophiles (e.g., amines) at the para position .

- Case Study : Reaction with piperidine in DMF at 120°C yields 4-piperidinyl derivatives (85% yield) but fails with weaker nucleophiles (e.g., methoxide) due to insufficient activation .

Q. What computational strategies resolve contradictions in spectroscopic data for derivatives?

Methodological Answer:

- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to predict NMR shifts within ±0.2 ppm accuracy .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. chloroform) to explain anomalous IR stretching frequencies for C-Cl bonds .

- Case Study : Discrepancies in NOESY cross-peaks for a di-substituted analog were resolved by MD simulations showing conformational flexibility in polar solvents .

Q. How does the compound’s structure-activity relationship (SAR) inform biological target interactions?

Methodological Answer:

- Kinase Inhibition : The ortho-Cl/CF₃ motif mimics ATP-binding pockets in kinases (e.g., TTK), with IC₅₀ values <100 nM .

- Antiviral Activity : Trifluoromethyl enhances lipophilicity, improving cell membrane penetration (logP = 2.8 vs. 1.5 for non-CF₃ analogs) .

- SAR Table :

| Derivative | Substituent | IC₅₀ (TTK) | LogP |

|---|---|---|---|

| Parent | Cl, CF₃ | 85 nM | 2.8 |

| CF₃ → CH₃ | Cl, CH₃ | 420 nM | 1.9 |

| Cl → F | F, CF₃ | 210 nM | 2.5 |

Q. What strategies mitigate competing side reactions during functionalization?

Methodological Answer:

- Temperature Control : Lower reaction temperatures (0–5°C) suppress Fries rearrangement during acylation .

- Protecting Groups : Use TMS-protected amines to prevent unwanted SN2 displacement of Cl .

- Catalytic Optimization : Pd(OAc)₂/XPhos catalyzes Suzuki couplings without displacing CF₃ (yield: 78% vs. 35% without catalyst) .

Q. How is regioselectivity achieved in electrophilic aromatic substitution (EAS) reactions?

Methodological Answer:

- Directing Effects : Cl (moderate deactivator) directs EAS to the para position, while CF₃ (strong deactivator) blocks meta. Nitration with HNO₃/H₂SO₄ yields 90% para-nitro product .

- Kinetic vs. Thermodynamic Control : Low-temperature bromination (0°C) favors para-Br (kinetic), while higher temps (80°C) redistribute to meta (thermodynamic) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.